2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring, a fluorobenzenesulfonyl group, and a pyrimidine core. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under basic conditions.
Introduction of the Fluorobenzenesulfonyl Group: The piperazine intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorobenzenesulfonyl group.
Formation of the Pyrimidine Core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, neurological disorders, and infectious diseases.
Pharmacology: The compound is used to investigate its interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique chemical properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor signaling, or interfere with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline
- 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine stands out due to its specific structural features, such as the presence of the pyrimidine core and the phenyl group. These features contribute to its unique chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22FN5O2S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C21H22FN5O2S/c1-16-15-20(24-18-5-3-2-4-6-18)25-21(23-16)26-11-13-27(14-12-26)30(28,29)19-9-7-17(22)8-10-19/h2-10,15H,11-14H2,1H3,(H,23,24,25) |
InChI Key |
VFSCSPAWWSBYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)NC4=CC=CC=C4 |
Origin of Product |
United States |
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